2-(2-(Phenylsulfonyl)ethyl)piperidine hydrochloride
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Overview
Description
2-(2-(Phenylsulfonyl)ethyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2S and a molecular weight of 289.8214 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of 2-(2-(Phenylsulfonyl)ethyl)piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with phenylsulfonyl chloride under basic conditions to form the intermediate 2-(Phenylsulfonyl)piperidine. This intermediate is then reacted with ethylene oxide to yield 2-(2-(Phenylsulfonyl)ethyl)piperidine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
2-(2-(Phenylsulfonyl)ethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-(Phenylsulfonyl)ethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, and antipsychotic properties.
Mechanism of Action
The mechanism of action of 2-(2-(Phenylsulfonyl)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. For instance, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is similar to that of other cholinesterase inhibitors used in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
2-(2-(Phenylsulfonyl)ethyl)piperidine hydrochloride can be compared with other piperidine derivatives such as:
2-(2-(Phenylsulfonyl)ethyl)piperidine: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
2-(Phenylsulfonyl)piperidine: Does not have the ethyl group, which may influence its biological activity and chemical properties.
N-Phenylpiperidine: A simpler structure that lacks the sulfonyl and ethyl groups, leading to different pharmacological profiles.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
2-[2-(benzenesulfonyl)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S.ClH/c15-17(16,13-7-2-1-3-8-13)11-9-12-6-4-5-10-14-12;/h1-3,7-8,12,14H,4-6,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFJGTRBADYNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCS(=O)(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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